molecular formula C24H34Cl2N2O4 B2919649 1-(2-Allyl-4-methoxyphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 474263-39-3

1-(2-Allyl-4-methoxyphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2919649
CAS No.: 474263-39-3
M. Wt: 485.45
InChI Key: OTDZPKGAVILVJM-UHFFFAOYSA-N
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Description

1-(2-Allyl-4-methoxyphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C24H34Cl2N2O4 and its molecular weight is 485.45. The purity is usually 95%.
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Biological Activity

The compound 1-(2-Allyl-4-methoxyphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic derivative known for its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • An allyl group,
  • A methoxyphenoxy moiety,
  • A piperazine ring.

These structural components contribute to its diverse biological activities, particularly in neuropharmacology and oncology.

Antidepressant and Anxiolytic Effects

Research indicates that compounds with similar structures often exhibit antidepressant and anxiolytic properties. The piperazine ring is particularly noted for its role in modulating neurotransmitter systems, including serotonin and dopamine pathways, which are crucial in mood regulation.

Anticancer Activity

Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, derivatives of piperazine have shown significant activity against human pancreatic and gastric cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.

Cell Line Inhibition Rate (%) Mechanism
Pancreatic Cancer70%Apoptosis induction
Gastric Cancer65%Cell cycle arrest

The biological activity of this compound is primarily mediated through:

  • Receptor Interaction : It likely interacts with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors.
  • Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase (AChE) has been suggested, contributing to its neuroprotective effects.
  • Signal Transduction Pathways : Modulation of pathways involved in cell survival and apoptosis, particularly through caspase activation.

Study on Antidepressant Effects

A study involving animal models demonstrated that administration of the compound resulted in a significant reduction in depressive-like behaviors as measured by the forced swim test (FST). The results indicated an increase in serotonin levels in the prefrontal cortex.

Anticancer Efficacy Assessment

In vitro studies assessed the compound's effect on several cancer cell lines. The results showed a dose-dependent decrease in viability, with IC50 values ranging from 10 to 30 µM across different cell types. The compound induced apoptosis as evidenced by increased levels of cleaved caspase-3.

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methoxy-2-prop-2-enylphenoxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4.2ClH/c1-4-5-19-16-23(29-3)10-11-24(19)30-18-21(27)17-25-12-14-26(15-13-25)20-6-8-22(28-2)9-7-20;;/h4,6-11,16,21,27H,1,5,12-15,17-18H2,2-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDZPKGAVILVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=C(C=C(C=C3)OC)CC=C)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.